molecular formula C25H25NO2 B13886959 6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline CAS No. 37659-76-0

6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Cat. No.: B13886959
CAS No.: 37659-76-0
M. Wt: 371.5 g/mol
InChI Key: UKAGIIJDEHDBQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline typically involves multiple steps, including the formation of the dibenzoquinoline core and subsequent functionalization. One common approach is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and methoxy groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

37659-76-0

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C25H25NO2/c1-27-22-15-19-12-13-26(16-17-8-4-3-5-9-17)21-14-18-10-6-7-11-20(18)24(23(19)21)25(22)28-2/h3-11,15,21H,12-14,16H2,1-2H3

InChI Key

UKAGIIJDEHDBQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5=CC=CC=C5)OC

Origin of Product

United States

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